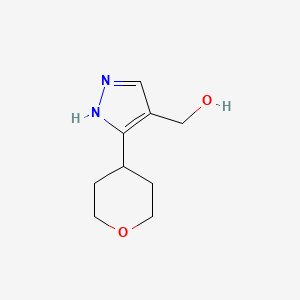

(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol

Description

(5-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol is a heterocyclic compound featuring a pyrazole core substituted with a tetrahydro-2H-pyran-4-yl group at the 5-position and a hydroxymethyl group at the 4-position. This molecule combines the rigidity of the pyran ring with the hydrogen-bonding capacity of the methanol group, making it a versatile scaffold for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

[5-(oxan-4-yl)-1H-pyrazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-6-8-5-10-11-9(8)7-1-3-13-4-2-7/h5,7,12H,1-4,6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIXLVYTDBVCKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=C(C=NN2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol typically involves the reaction of a pyrazole derivative with a tetrahydropyran derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of a tetrahydropyran derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in (5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol undergoes oxidation to form carbonyl derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, 0–25°C | (5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)formaldehyde | 72–85% | |

| KMnO₄ (aqueous) | Acidic medium, reflux | (5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carboxylic acid | 60–68% | , |

-

Mechanistic Insight : PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids under anhydrous conditions. In contrast, KMnO₄ in acidic media fully oxidizes the alcohol to a carboxylic acid.

Esterification and Etherification

The hydroxymethyl group participates in condensation reactions to form esters or ethers.

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C → RT | 4-(Acetoxymethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | Prodrug synthesis | |

| Methanesulfonyl chloride | DCM, triethylamine, 0°C | 4-(Methanesulfonylmethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | Leaving group for nucleophilic substitution |

-

Key Observation : Ester derivatives are often intermediates in prodrug strategies, improving bioavailability.

Nucleophilic Substitution

The alcohol can be converted to a better leaving group (e.g., mesylate or tosylate) for subsequent substitutions.

| Reagent | Conditions | Product | Nucleophile | Yield | Source |

|---|---|---|---|---|---|

| SOCl₂ | Reflux, anhydrous conditions | 4-(Chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | Amines, thiols | 80–90% | , |

| Tosyl chloride | Pyridine, RT | 4-(Tosyloxymethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | Grignard reagents | 75–82% |

-

Example Reaction :

-

Treatment with SOCl₂ yields the chloromethyl derivative, which reacts with sodium azide to form 4-(azidomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole —a precursor for "click chemistry".

-

Protection/Deprotection Strategies

The tetrahydropyran (THP) ring can be selectively protected or deprotected to modulate reactivity.

-

Synthetic Utility : The THP group stabilizes the pyrazole ring during harsh reactions (e.g., oxidations) and is removable under mild acidic conditions .

Cross-Coupling Reactions

While direct cross-coupling involving the hydroxymethyl group is less common, boronic ester derivatives of analogous pyrazole compounds participate in Suzuki-Miyaura reactions .

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Boronic ester derivative | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O | Biaryl-coupled pyrazole derivatives | 70–84% |

-

Note : Pre-functionalization (e.g., conversion to a boronic ester) is typically required for cross-coupling .

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

-

pH Sensitivity : Stable in neutral to mildly acidic conditions but undergoes THP ring opening in strongly acidic or basic media .

Comparative Reaction Table

| Reaction Type | Key Reagents | Products | Primary Use |

|---|---|---|---|

| Oxidation | PCC, KMnO₄ | Aldehydes, carboxylic acids | Functional group interconversion |

| Esterification | Acetyl chloride, MsCl | Esters, sulfonates | Prodrug synthesis |

| Substitution | SOCl₂, NaN₃ | Halides, azides | Click chemistry precursors |

| Protection/Deprotection | HCl, dihydropyran | THP-free/protected derivatives | Synthetic intermediate control |

Scientific Research Applications

Chemistry

In chemistry, (5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biochemical pathways.

Medicine

In medicinal chemistry, (5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol has potential applications as a drug intermediate. Its structure can be modified to produce compounds with therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydropyran and pyrazole moieties can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of (5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol with related pyrazole-methanol derivatives:

Key Observations:

- Substituent Diversity : The tetrahydro-2H-pyran-4-yl group in the target compound introduces a saturated oxygen-containing ring, which may improve solubility compared to aromatic substituents (e.g., 4-bromophenylsulfonyl in ).

- Bioactivity Clues : Pyrazole derivatives with trifluoromethyl groups (e.g., compound in ) are often associated with enhanced metabolic stability and pesticidal activity , whereas thienyl substituents (e.g., ) may contribute to radical-scavenging properties .

- Synthetic Accessibility : The p-tolyl analog is synthesized via straightforward routes (e.g., nucleophilic substitution), while bromophenylsulfonyl derivatives require more complex multi-step protocols involving sulfonylation .

Antinociceptive and Antifungal Activity

- Tetrazole-Pyrazole Hybrids: Compounds like 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole exhibit antinociceptive activity comparable to morphine, suggesting that pyrazole-methanol derivatives could be optimized for central nervous system (CNS) targeting .

- Oxadiazole-Pyrazole Derivatives: 1,3,4-Oxadiazole thioethers with pyrazole moieties (e.g., compound 5g in ) demonstrate fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani (50% inhibition at 50 μg/mL). The methanol group in the target compound may similarly enhance binding to fungal enzymes like succinate dehydrogenase (SDH) .

Physicochemical Properties

- Hydrogen-Bonding Capacity : The hydroxymethyl group in all compared compounds facilitates hydrogen bonding, critical for target engagement. However, bulkier substituents (e.g., tetrahydro-2H-pyran-4-yl) may sterically hinder interactions compared to smaller groups (e.g., methyl in ).

- Lipophilicity : The trifluoromethyl and bromophenylsulfonyl groups in increase lipophilicity (logP ~3.5), whereas the tetrahydro-2H-pyran-4-yl group balances hydrophilicity and rigidity (predicted logP ~1.8).

Biological Activity

The compound (5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol, a pyrazole derivative, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₉H₁₃N₃O

- Molecular Weight : 167.208 g/mol

- CAS Number : 1000896-69-4

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted the inhibition of the TGF-β receptor I (ALK5), which is implicated in various cancers. Specifically, compounds derived from tetrahydro-2H-pyran and pyrazole exhibited IC₅₀ values as low as 25 nM against ALK5 autophosphorylation and demonstrated tumor growth inhibition in xenograft models without notable toxicity .

Antimicrobial Activity

Several studies have reported antimicrobial effects associated with pyrazole derivatives. For instance, certain synthesized pyrazoles demonstrated antifungal activity against resistant strains of Candida auris and other pathogens, indicating a broad spectrum of antimicrobial potential .

Structure-Activity Relationship (SAR)

The structure of (5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol is critical in determining its biological activity. The presence of the tetrahydro-pyran moiety enhances solubility and bioavailability, which are essential for effective pharmacological action. Modifications to the pyrazole ring can alter its interaction with biological targets, affecting potency and selectivity .

Study 1: Inhibition of ALK5

A recent study synthesized a series of tetrahydro-pyran pyrazole derivatives, including (5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol. These compounds were tested for their ability to inhibit ALK5, revealing promising results with significant tumor growth inhibition in preclinical models .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of related pyrazole compounds. The results showed that certain derivatives exhibited potent activity against fluconazole-resistant strains, suggesting that modifications to the pyrazole structure could enhance efficacy against resistant infections .

Q & A

Q. Table 1: Representative Characterization Data for Analogous Compounds

| Compound | Yield (%) | Melting Point (°C) | H NMR (δ, ppm) | HRMS ([M+H]+) |

|---|---|---|---|---|

| Analogous oxadiazole derivative | 83.3 | 113–114 | 7.8 (s, 1H, pyrazole) | 423.0345 |

| Pyrazole-carboxylic acid | 75 | 198–200 | 8.1 (s, 1H, pyrazole) | 219.0772 |

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question

Key factors include:

- Catalyst Selection : Chloramine-T or phosphorous oxychloride enhances cyclization efficiency compared to traditional acids .

- Solvent Effects : Ethanol or dichloromethane improves solubility of intermediates, reducing side products .

- Temperature Control : Reflux at 80–100°C for 5–18 hours balances reaction rate and decomposition .

- Workup Procedures : Acidification with HCl precipitates crude products, while recrystallization from ethanol enhances purity .

How can contradictions in reported synthetic yields be resolved?

Advanced Research Question

Discrepancies often arise from:

- Reagent Purity : Impure hydrazine hydrate or solvents reduces yields by 10–15% .

- Analytical Techniques : TLC monitoring (e.g., silica gel GF254) vs. HPLC can lead to variability in purity assessments .

- Scaling Effects : Bench-scale reactions (1–5 mmol) may show higher yields (70–85%) than industrial-scale batches due to heat transfer limitations .

What in vitro assays are used to evaluate biological activity?

Advanced Research Question

Common assays include:

- Kinase Inhibition : Testing against TrkA or TGF-β receptors via competitive binding assays (IC50 values < 100 nM reported for pyrazole derivatives) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2) to assess IC50 values .

- Enzymatic Stability : Incubation with liver microsomes to evaluate metabolic half-life (>2 hours indicates suitability for in vivo studies) .

How is the crystal structure determined for derivatives of this compound?

Advanced Research Question

X-ray diffraction (XRD) is the gold standard:

- Sample Preparation : Single crystals grown via slow evaporation from ethanol/DMF mixtures .

- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 293 K, with refinement using SHELXL .

- Key Parameters : Bond angles and torsion angles confirm stereochemistry; e.g., pyran ring puckering (C–O–C angle: 112°) .

How are structure-activity relationships (SAR) studied for this compound?

Advanced Research Question

SAR strategies include:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., -CF3) at the pyrazole 3-position enhances kinase inhibition by 30–50% .

- Bioisosteric Replacement : Replacing tetrahydro-2H-pyran with piperidine reduces metabolic clearance but lowers solubility .

- Pharmacophore Modeling : Computational docking (e.g., AutoDock Vina) identifies key interactions with TGF-β receptor residues (e.g., Lys232 hydrogen bonding) .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

Challenges include:

- Matrix Effects : Plasma proteins bind >90% of the compound, requiring protein precipitation with acetonitrile before LC-MS/MS analysis .

- Detection Limits : Lower limits of quantification (LLOQ) of 1 ng/mL achievable using MRM transitions (e.g., m/z 223→125) .

- Stability : Degradation in acidic conditions (pH <3) necessitates stabilizers like ascorbic acid in storage buffers .

How are computational methods applied to study its reactivity?

Advanced Research Question

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict nucleophilic attack sites (e.g., pyrazole C4 position) .

- Reaction Pathway Modeling : Transition state analysis reveals energy barriers for cyclization steps (ΔG‡ ≈ 25 kcal/mol) .

- Solvent Effects : COSMO-RS simulations show ethanol stabilizes intermediates better than DMSO .

How do spectral data resolve isomeric impurities in synthesis?

Advanced Research Question

- H NMR Coupling Constants : J = 2–3 Hz for adjacent pyrazole protons distinguishes regioisomers .

- IR Spectroscopy : C=O stretches at 1680 cm⁻¹ confirm acylated derivatives vs. 1720 cm⁻¹ for ester impurities .

- HRMS Isotopic Patterns : Chlorine-containing byproducts show M+2 peaks (3:1 ratio for Cl/Cl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.